molecular formula C13H4Cl4N2O7 B1274130 Bis(2,4-dichloro-5-nitrophenyl) carbonate CAS No. 39489-75-3

Bis(2,4-dichloro-5-nitrophenyl) carbonate

Cat. No.: B1274130
CAS No.: 39489-75-3
M. Wt: 442 g/mol
InChI Key: CVUDBPILLYLOSC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bis(2,4-dichloro-5-nitrophenyl) carbonate is primarily used as a reagent in the synthesis of active esters of amino acids . These active esters are crucial in peptide synthesis, serving as intermediates that facilitate the formation of peptide bonds.

Mode of Action

The compound interacts with amino acids to form 4-nitrophenyl active esters . This reaction involves the displacement of the nitrophenyl group by the amino group of the amino acid, resulting in the formation of an ester linkage.

Result of Action

The primary result of the action of this compound is the formation of 4-nitrophenyl active esters of amino acids . These active esters can then be used to form peptide bonds, facilitating the synthesis of peptides and proteins.

Biochemical Analysis

Biochemical Properties

Bis(2,4-dichloro-5-nitrophenyl) carbonate plays a significant role in biochemical reactions, particularly in the synthesis of carbamate-linked cytosines and peptide coupling reactions . It interacts with various enzymes and proteins, facilitating the formation of active esters of amino acids. These interactions are crucial for the preparation of symmetrical and unsymmetrical ureas, which are important in biochemical research and pharmaceutical applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to cause skin and eye irritation, indicating its potential impact on cellular integrity and function . Additionally, its role in peptide coupling reactions suggests that it may influence protein synthesis and modification within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a reagent for the synthesis of active esters, which are essential intermediates in various biochemical reactions . The compound’s ability to form carbamate-linked cytosines indicates its potential role in enzyme inhibition or activation, as well as changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it is moisture-sensitive and incompatible with strong oxidizing agents and acids, which may affect its stability and efficacy in biochemical experiments . Long-term exposure to the compound may result in cumulative effects on cellular processes and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may facilitate biochemical reactions without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, including acute oral toxicity and serious eye irritation . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in biochemical research and pharmaceutical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity. The compound’s role in the synthesis of active esters and carbamate-linked cytosines suggests its involvement in metabolic flux and the regulation of metabolite levels . Understanding these metabolic pathways is vital for elucidating the compound’s overall impact on cellular and biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation within specific cellular compartments . The compound’s solubility in chloroform and tetrahydrofuran also affects its distribution and efficacy in biochemical experiments .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell, facilitating its role in biochemical reactions and cellular processes .

Chemical Reactions Analysis

Properties

IUPAC Name

bis(2,4-dichloro-5-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H4Cl4N2O7/c14-5-1-7(16)11(3-9(5)18(21)22)25-13(20)26-12-4-10(19(23)24)6(15)2-8(12)17/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUDBPILLYLOSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(=O)OC2=C(C=C(C(=C2)[N+](=O)[O-])Cl)Cl)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H4Cl4N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192623
Record name Bis(2,4-dichloro-5-nitrophenyl) carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39489-75-3
Record name Phenol, 2,4-dichloro-5-nitro-, carbonate (2:1) (ester)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39489-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2,4-dichloro-5-nitrophenyl) carbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039489753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(2,4-dichloro-5-nitrophenyl) carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2,4-dichloro-5-nitrophenyl) carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.502
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BIS(2,4-DICHLORO-5-NITROPHENYL) CARBONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2E3BJ6JBY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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